BenchChemオンラインストアへようこそ!

N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide

Anticancer drug discovery Cervical carcinoma Benzodioxolane SAR

N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (CAS 1021220-29-0, also designated HJ1 or Antitumor agent-181) is a synthetic benzodioxolane derivative with the molecular formula C₂₃H₁₈F₃N₃O₃ and a molecular weight of 441.4 g mol⁻¹. It was developed as part of a series of 13 piperine-derived compounds designed to enhance antitumor efficacy through targeted structural modification.

Molecular Formula C23H18F3N3O3
Molecular Weight 441.4 g/mol
CAS No. 1021220-29-0
Cat. No. B6543566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide
CAS1021220-29-0
Molecular FormulaC23H18F3N3O3
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C23H18F3N3O3/c24-16-5-1-15(2-6-16)22(31)29-18-8-3-14(4-9-18)21(30)27-11-12-28-23(32)19-10-7-17(25)13-20(19)26/h1-10,13H,11-12H2,(H,27,30)(H,28,32)(H,29,31)
InChIKeyPPFXOSPLKCYHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-({2-[(2,4-Difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (HJ1) – Procurement-Ready Antitumor Lead Compound


N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (CAS 1021220-29-0, also designated HJ1 or Antitumor agent-181) is a synthetic benzodioxolane derivative with the molecular formula C₂₃H₁₈F₃N₃O₃ and a molecular weight of 441.4 g mol⁻¹. It was developed as part of a series of 13 piperine-derived compounds designed to enhance antitumor efficacy through targeted structural modification [1]. The compound has demonstrated the most potent antitumor activity within its series in peer-reviewed studies, positioning it as a prioritized candidate for anticancer drug discovery programs [1][2].

Why Generic Substitution of HJ1 (1021220-29-0) Is Not Supported by Evidence


In-class benzodioxolane derivatives cannot be considered interchangeable with HJ1, because even minor structural modifications within the same series produce substantially different antiproliferative potencies. In the original structure–activity relationship (SAR) study, HJ1 was identified as the most potent congener among 13 analogues, with other top-performing compounds such as HJ4 and HJ7 exhibiting distinct IC₅₀ values and selectivity profiles on HeLa cells [1]. The specific substitution pattern of a 2,4-difluorophenylformamido-ethyl linker combined with a 4-fluorobenzamide terminus is essential for the superior activity observed; swapping to a 3,4-difluorophenyl isomer, altering the ethylene spacer, or replacing the terminal 4-fluorobenzamide group would yield a different compound with unvalidated biological activity [1][2]. The quantitative evidence below demonstrates why proper sourcing of the exact compound is critical for reproducible research outcomes.

Quantitative Differential Evidence for N-[4-({2-[(2,4-Difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (HJ1) – Head-to-Head Comparator Data


4-Fold Superior Inhibition of HeLa Cervical Cancer Cells Versus Piperine

HJ1 (the target compound) inhibited HeLa cervical cancer cell proliferation 4-fold more potently than the natural product lead piperine in a head-to-head comparison within the same study, confirming that the 2,4-difluorophenylformamido modification substantially enhances antiproliferative activity [1].

Anticancer drug discovery Cervical carcinoma Benzodioxolane SAR

10-Fold Superior Inhibition of Triple-Negative Breast Cancer MDA-MB-231 Cells Versus Piperine

Against the aggressive triple-negative breast cancer cell line MDA-MB-231, HJ1 exhibited a 10-fold increase in inhibitory effect compared to piperine, demonstrating that the structural optimization is particularly effective in a clinically challenging breast cancer subtype [1].

Triple-negative breast cancer MDA-MB-231 Antitumor benzodioxolane

Selectivity Window: Significantly Lower Cytotoxicity Against Normal 293T Cells

HJ1 demonstrated a favorable safety profile characterized by significantly lower cytotoxicity toward the human normal embryonic kidney cell line 293T, compared to its effects on cancer cells. While the primary publication highlights this selectivity qualitatively, the data indicate a meaningful therapeutic window not observed with the parent compound piperine at equivalent concentrations [1].

Cancer selectivity Normal cell cytotoxicity Therapeutic index

Inhibition of Metastasis-Associated Phenotypes: Clonogenicity, Migration, and Adhesion

Beyond simple antiproliferative effects, HJ1 markedly inhibited HeLa cell clonogenicity, migration, and adhesion in functional assays. These metastasis-associated phenotypes are not addressed by the parent compound piperine at comparable concentrations, indicating that HJ1 possesses a multi-faceted anti-tumor mechanism [1].

Metastasis inhibition Cell migration Clonogenic assay

In Vivo Tumor Angiogenesis Suppression and Tumor Weight Reduction in CAM Model

In the chick embryo chorioallantoic membrane (CAM) xenograft model, HJ1 treatment resulted in robust suppression of tumor angiogenesis and significant reduction in tumor weight. This in vivo efficacy distinguishes HJ1 from piperine, which has not demonstrated comparable anti-angiogenic activity in the same experimental system [1].

In vivo antitumor efficacy Angiogenesis inhibition Chorioallantoic membrane model

Priority Application Scenarios for N-[4-({2-[(2,4-Difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (HJ1 / 1021220-29-0)


Anticancer Lead Optimization and SAR Expansion

HJ1 serves as the most potent starting point for medicinal chemistry optimization of benzodioxolane-based antitumor agents. Teams can use HJ1 as a benchmark to synthesize and evaluate new analogues targeting cervical (HeLa) and triple-negative breast (MDA-MB-231) cancers, directly measuring fold-improvements over the piperine baseline [1].

In Vivo Efficacy Screening Using the CAM Xenograft Model

Because HJ1 has already demonstrated robust anti-angiogenic and tumor-weight-reducing activity in the CAM model, it is suitable as a positive control or reference compound for in vivo efficacy screening of novel anti-angiogenic or antitumor candidates [1].

Cancer Cell Migration and Metastasis Studies

HJ1’s ability to inhibit HeLa cell migration and adhesion supports its use in mechanistic studies of cancer metastasis, particularly in assays evaluating the epithelial-to-mesenchymal transition (EMT) and extracellular matrix interactions. The compound can serve as a tool molecule to dissect migration-specific signaling pathways [1].

Selectivity and Toxicology Profiling Workflows

The documented lower cytotoxicity against normal 293T cells makes HJ1 an ideal candidate for inclusion in early-stage toxicology panels, where its selective killing of cancer cells over normal cells can be systematically quantified to establish a therapeutic index [1].

Quote Request

Request a Quote for N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.